molecular formula C10H8N2O3 B1342466 Methyl 3-formyl-1H-indazole-4-carboxylate CAS No. 433728-79-1

Methyl 3-formyl-1H-indazole-4-carboxylate

Cat. No.: B1342466
CAS No.: 433728-79-1
M. Wt: 204.18 g/mol
InChI Key: CDBSKNBUJHKNGF-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-4-carboxylate: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can lead to the formation of the indazole core, which can then be further functionalized to introduce the formyl and carboxylate groups .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-formyl-1H-indazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • Methyl 3-formyl-1H-indole-4-carboxylate
  • Methyl 3-formyl-1H-indazole-5-carboxylate
  • Methyl 3-formyl-1H-indazole-6-carboxylate

Uniqueness: Methyl 3-formyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl and carboxylate groups on the indazole ring can significantly impact the compound’s chemical properties and its interactions with molecular targets .

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBSKNBUJHKNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609763
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433728-79-1
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-formyl-1H-indazole-4-carboxylate
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Methyl 3-formyl-1H-indazole-4-carboxylate
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Methyl 3-formyl-1H-indazole-4-carboxylate
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Methyl 3-formyl-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 3-formyl-1H-indazole-4-carboxylate

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